molecular formula C18H18F2N6 B6457674 4-{4-[6-(difluoromethyl)-2-methylpyrimidin-4-yl]piperazin-1-yl}quinazoline CAS No. 2549003-53-2

4-{4-[6-(difluoromethyl)-2-methylpyrimidin-4-yl]piperazin-1-yl}quinazoline

Cat. No.: B6457674
CAS No.: 2549003-53-2
M. Wt: 356.4 g/mol
InChI Key: PXGPLZZOYDBFDU-UHFFFAOYSA-N
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Description

This compound is a novel chemical entity . It is a derivative of the 1,2,4-triazole class of compounds . The structure of this compound includes a difluoromethyl group attached to a pyrimidine ring, which is further connected to a piperazine ring .


Molecular Structure Analysis

The molecular structure of this compound includes a difluoromethyl group attached to a pyrimidine ring, which is further connected to a piperazine ring . The presence of these functional groups can significantly influence the chemical properties and biological activity of the compound .

Future Directions

The future research directions for this compound could include further investigation of its biological activity, optimization of its chemical structure for enhanced activity and selectivity, and evaluation of its pharmacokinetic properties . Additionally, the compound could be evaluated in various disease models to assess its therapeutic potential .

Properties

IUPAC Name

4-[4-[6-(difluoromethyl)-2-methylpyrimidin-4-yl]piperazin-1-yl]quinazoline
Details Computed by Lexichem TK 2.7.0 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H18F2N6/c1-12-23-15(17(19)20)10-16(24-12)25-6-8-26(9-7-25)18-13-4-2-3-5-14(13)21-11-22-18/h2-5,10-11,17H,6-9H2,1H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PXGPLZZOYDBFDU-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=NC(=CC(=N1)N2CCN(CC2)C3=NC=NC4=CC=CC=C43)C(F)F
Details Computed by OEChem 2.3.0 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H18F2N6
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

356.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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